molecular formula C20H39NO2Si2 B1380986 2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline CAS No. 1447146-88-4

2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline

Cat. No.: B1380986
CAS No.: 1447146-88-4
M. Wt: 381.7 g/mol
InChI Key: YWHWAPAZSNXWNW-UHFFFAOYSA-N
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Description

2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline is a compound that features a unique structure with two tert-butyldimethylsilyl groups attached to the aniline ring

Preparation Methods

The synthesis of 2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline typically involves the silylation of aniline derivatives. One common method includes the reaction of aniline with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis of the silyl groups .

Chemical Reactions Analysis

2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline involves the protection of reactive functional groups. The tert-butyldimethylsilyl groups shield the amine and hydroxyl groups from unwanted reactions, allowing for selective transformations. The silyl groups can be removed under mild conditions using fluoride ions, revealing the protected functional groups for further reactions .

Comparison with Similar Compounds

Similar compounds to 2,6-Bis(((tert-butyldimethylsilyl)-oxy)methyl)aniline include:

The uniqueness of this compound lies in its dual silyl protection, which provides enhanced stability and selectivity in chemical reactions compared to single silyl-protected compounds.

Properties

IUPAC Name

2,6-bis[[tert-butyl(dimethyl)silyl]oxymethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO2Si2/c1-19(2,3)24(7,8)22-14-16-12-11-13-17(18(16)21)15-23-25(9,10)20(4,5)6/h11-13H,14-15,21H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHWAPAZSNXWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C(=CC=C1)CO[Si](C)(C)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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